molecular formula C19H14N4O3S B14107982 (2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-methoxyphenyl)hydrazinylidene]ethanenitrile

(2Z)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(4-methoxyphenyl)hydrazinylidene]ethanenitrile

Cat. No.: B14107982
M. Wt: 378.4 g/mol
InChI Key: UGULJGGISVXDHO-HAHDFKILSA-N
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Description

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a methoxyphenyl group, a thiazole ring, and a carbohydrazonoyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction involving a suitable benzodioxole derivative.

    Formation of the Carbohydrazonoyl Cyanide Group: This group can be formed by the reaction of hydrazine derivatives with cyanogen bromide under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic applications. Researchers may explore its efficacy as a drug candidate for various diseases, including its mechanism of action and pharmacokinetic properties.

Industry

In the industrial sector, (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

(2Z)-4-(1,3-benzodioxol-5-yl)-N-(4-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C19H14N4O3S/c1-24-14-5-3-13(4-6-14)22-23-15(9-20)19-21-16(10-27-19)12-2-7-17-18(8-12)26-11-25-17/h2-8,10,22H,11H2,1H3/b23-15-

InChI Key

UGULJGGISVXDHO-HAHDFKILSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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